5-Butyl-1,2,3-thiadiazole-4-carboxylicacid
Description
Contextualization within the Field of Heterocyclic Organic Chemistry
Heterocyclic organic chemistry is a major branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. These structures are integral to a vast array of natural and synthetic molecules, including many pharmaceuticals, agrochemicals, and materials. The inclusion of heteroatoms like nitrogen, sulfur, and oxygen imparts unique chemical and physical properties to these rings, influencing their reactivity, stability, and intermolecular interactions. 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is a prime example of a heterocyclic compound, with its core thiadiazole ring being a key determinant of its chemical behavior.
Significance of Thiadiazole Ring Systems in Advanced Chemical Synthesis
The thiadiazole ring system, a key feature of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, exists in several isomeric forms, including 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. isres.org These rings are considered valuable scaffolds in medicinal chemistry and materials science due to their aromatic nature and ability to engage in various chemical transformations. isres.org The 1,2,3-thiadiazole isomer, in particular, is a subject of ongoing research for its utility in the synthesis of other complex molecules and for the biological activities exhibited by its derivatives. mdpi.com Compounds incorporating the thiadiazole moiety have been investigated for a wide range of potential applications, including as anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant agents. isres.orgnih.gov The synthesis of 1,2,3-thiadiazoles can be achieved through methods such as the Hurd-Mori synthesis. isres.org
Role of Carboxylic Acid Functional Groups in Molecular Design and Reactivity
The carboxylic acid functional group (-COOH) is a cornerstone of organic chemistry and plays a pivotal role in the design and reactivity of molecules like 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid. This group can act as a hydrogen bond donor and acceptor, influencing the solubility and crystal packing of the molecule. Chemically, the carboxylic acid group is a versatile precursor for a multitude of other functional groups. For instance, it can be converted into esters, amides, acid chlorides, and anhydrides, opening up a wide array of synthetic possibilities. mdpi.com In the context of drug discovery, the carboxylic acid moiety is often used to improve the pharmacokinetic properties of a molecule or to serve as an anchor point for binding to biological targets.
Overview of Research Trajectories for Novel Organic Scaffolds
The development of novel organic scaffolds is a driving force in chemical research, with the aim of discovering new molecules with unique properties and functions. Current research trajectories often focus on the creation of molecular libraries based on diverse heterocyclic cores. The goal is to explore new regions of chemical space and to identify compounds with potential applications in medicine, agriculture, and materials science. The synthesis and functionalization of scaffolds like 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid are central to this endeavor. By systematically modifying the substituents on the thiadiazole ring, chemists can generate a series of related compounds and investigate how these structural changes affect their properties. This approach, often coupled with computational modeling and high-throughput screening, accelerates the discovery of new lead compounds for various applications.
Physicochemical Properties
Below is a table summarizing some of the key physicochemical properties of the parent compound, 1,2,3-thiadiazole-4-carboxylic acid, which provides a reference for the properties of its butyl-substituted derivative.
| Property | Value |
| Molecular Formula | C3H2N2O2S |
| Molecular Weight | 130.13 g/mol |
| Form | Solid |
| InChI Key | HJZYBDPHAHGHAZ-UHFFFAOYSA-N |
Data for 1,2,3-thiadiazole-4-carboxylic acid sigmaaldrich.com
Historical Perspectives on 1,2,3-Thiadiazole Ring Construction
The foundational methods for constructing the 1,2,3-thiadiazole core have been established through several key named reactions. The Hurd-Mori synthesis, a widely recognized method, involves the reaction of hydrazone derivatives with thionyl chloride to generate the 1,2,3-thiadiazole ring. nih.govwikipedia.org This approach has been a cornerstone in the synthesis of various substituted 1,2,3-thiadiazoles.
Another classical approach is the Pechmann synthesis, which traditionally involves the reaction of α-diazoketones with thiophosgene or the reaction of diazomethane with isothiocyanates. Variations of this method have expanded its scope over the years. The Wolff cyclization of α-diazothiocarbonyl compounds also provides a viable route to the 1,2,3-thiadiazole skeleton. These historical methods have laid the groundwork for the development of more modern and refined synthetic strategies.
Precursor Synthesis and Functionalization for Butyl and Carboxylic Acid Incorporation
The successful synthesis of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is critically dependent on the preparation of appropriately functionalized precursors. A key intermediate for introducing the C4-carboxylic acid and C5-butyl groups is a β-ketoester, specifically ethyl 3-oxoheptanoate. This precursor contains the necessary carbon framework for both the butyl group (originating from the heptanoyl moiety) and a latent carboxylic acid (the ethyl ester).
The synthesis of a crucial diazo intermediate, such as ethyl 2-diazo-3-oxoheptanoate, can be achieved through a diazo transfer reaction. This typically involves reacting ethyl 3-oxoheptanoate with a diazo transfer agent like tosyl azide or p-acetamidobenzenesulfonyl azide in the presence of a base, such as triethylamine. The resulting α-diazo-β-ketoester is a versatile precursor for subsequent cyclization reactions.
Direct and Indirect Synthetic Routes to the 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid Core
The construction of the target molecule can be approached through several synthetic routes, primarily revolving around the formation of the thiadiazole ring from the prepared precursors.
Cycloaddition Reactions in Thiadiazole Formation
[3+2] Cycloaddition reactions represent a powerful tool for the formation of five-membered heterocyclic rings like 1,2,3-thiadiazoles. In the context of synthesizing the target molecule, a plausible cycloaddition approach would involve the reaction of a diazo compound with a thiocarbonyl compound. For instance, the reaction of a butyl-containing thioketene with a diazoacetic ester could theoretically lead to the desired 4,5-disubstituted 1,2,3-thiadiazole ring system. However, the regioselectivity of such cycloadditions can be a significant challenge, often leading to a mixture of isomers. The specific precursors required for this route may also present synthetic challenges.
Regioselective Functionalization of Thiadiazole Precursors
Achieving the desired 4,5-disubstitution pattern with a butyl group at the 5-position and a carboxylic acid at the 4-position necessitates a high degree of regioselectivity. The Hurd-Mori reaction, when applied to appropriately substituted hydrazones, can offer good regiocontrol. For the synthesis of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, a plausible precursor would be the hydrazone of ethyl 2-oxo-3-hexanoylhydrazine. The cyclization of this precursor with thionyl chloride would be expected to yield the ethyl ester of the target compound. The regiochemical outcome is generally governed by the nature of the substituents on the hydrazone.
Modern advancements in regioselective synthesis have also explored metal-free, acid-catalyzed cyclization reactions of precursors like alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides to yield 2,5-disubstituted-1,3,4-thiadiazoles. While this applies to a different isomer of thiadiazole, the principles of controlling regioselectivity through careful precursor design and reaction conditions are broadly applicable.
Transformation of Precursor Functional Groups to the Carboxylic Acid
In many synthetic strategies, the carboxylic acid functionality is initially protected as an ester, typically an ethyl or methyl ester, to prevent unwanted side reactions during the thiadiazole ring formation. The final step in the synthesis is, therefore, the hydrolysis of this ester group to yield the free carboxylic acid. This transformation is commonly achieved under basic conditions, for example, by treating the ester with an aqueous solution of a hydroxide salt such as lithium hydroxide or sodium hydroxide, followed by acidification to protonate the carboxylate salt. The stability of the 1,2,3-thiadiazole ring under these hydrolytic conditions is a crucial consideration.
Optimization of Reaction Conditions and Yields for 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid Synthesis
The efficiency of the synthesis of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is highly dependent on the optimization of reaction parameters to maximize the yield and purity of the final product.
For the Hurd-Mori reaction, key parameters to optimize include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Dichloromethane or chloroform are commonly used as solvents. The reaction temperature can significantly influence the rate and selectivity of the cyclization, with some reactions proceeding at room temperature while others require heating. The concentration of thionyl chloride can also impact the outcome, with an excess often used to drive the reaction to completion. However, harsh conditions can sometimes lead to decomposition of the starting materials or products, particularly with aliphatic substituents. Studies on related systems have shown that the nature of the hydrazone substituent can dramatically affect the yield, with electron-withdrawing groups sometimes leading to higher yields.
The following table outlines hypothetical reaction conditions for the synthesis of ethyl 5-butyl-1,2,3-thiadiazole-4-carboxylate via a Hurd-Mori type reaction, based on general literature procedures.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precursor | Hydrazone of ethyl 3-oxoheptanoate | Hydrazone of ethyl 3-oxoheptanoate | Hydrazone of ethyl 3-oxoheptanoate |
| Cyclizing Agent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) |
| Solvent | Dichloromethane (DCM) | Chloroform (CHCl₃) | 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temperature | Reflux | 50 °C |
| Reaction Time | 12 hours | 6 hours | 8 hours |
| Base (optional) | Pyridine (catalytic) | Triethylamine (1.1 eq) | None |
| Hypothetical Yield | Moderate | Moderate to Good | Low to Moderate |
Similarly, for the final hydrolysis step, optimization would involve adjusting the concentration of the base, the reaction temperature, and the reaction time to ensure complete conversion of the ester to the carboxylic acid without causing degradation of the thiadiazole ring.
An in-depth analysis of the synthetic methodologies for 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid reveals a strong focus on enhancing sustainability and ensuring viability for large-scale production. The examination centers on the integration of green chemistry principles to minimize environmental impact and the practical considerations required for industrial-scale synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-butylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-4-5-6(7(10)11)8-9-12-5/h2-4H2,1H3,(H,10,11) |
InChI Key |
FUNSTSBNJFCHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=NS1)C(=O)O |
Origin of Product |
United States |
Advanced Structural Investigations and Conformational Analysis of 5 Butyl 1,2,3 Thiadiazole 4 Carboxylicacid
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic techniques are essential for elucidating the subtle structural features of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid. While standard NMR and IR would confirm the basic structure, more sophisticated methods would provide deeper insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the butyl group: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group attached to the thiadiazole ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon spectrum would display distinct signals for the four carbons of the butyl chain, the two carbons of the thiadiazole ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the thiadiazole ring carbons are typically in the range of 130-165 ppm. nih.govnih.govmdpi.com
Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between protons on adjacent carbons in the butyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, especially for the carbons within the thiadiazole ring and the quaternary carbon attached to the butyl group. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of the butyl chain protons to the thiadiazole ring, offering insights into the preferred conformation of the side chain.
Vibrational Spectroscopy:
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretching of the carboxylic acid, typically found around 1700-1725 cm⁻¹. A broad O-H stretching band would also be expected in the region of 2500-3300 cm⁻¹. Characteristic vibrations for the C=N and N=N bonds within the thiadiazole ring would likely appear in the 1400-1650 cm⁻¹ region. nih.govresearchgate.net C-H stretching vibrations from the butyl group would be observed around 2850-2960 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the thiadiazole ring, which might be weak in the IR spectrum.
Illustrative Spectroscopic Data (Hypothetical)
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Butyl-CH₃ | ~0.9 | Triplet | ~7.4 | H-4' |
| Butyl-CH₂ | ~1.4 | Sextet | ~7.5 | H-3' |
| Butyl-CH₂ | ~1.7 | Quintet | ~7.6 | H-2' |
| Butyl-CH₂ | ~3.1 | Triplet | ~7.7 | H-1' |
| COOH | >10 | Broad Singlet | - | H-acid |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Butyl-CH₃ | ~13.7 | C-4' |
| Butyl-CH₂ | ~22.3 | C-3' |
| Butyl-CH₂ | ~30.5 | C-2' |
| Butyl-CH₂ | ~31.8 | C-1' |
| Thiadiazole-C4 | ~145 | C-4 |
| Thiadiazole-C5 | ~162 | C-5 |
| COOH | ~165 | C=O |
| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Vibrational Mode |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2870-2960 | Medium-Strong | C-H stretch (Butyl) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1400-1650 | Medium | C=N, N=N stretch (Thiadiazole Ring) |
X-ray Crystallographic Analysis of 5-Butyl-1,2,3-thiadiazole-4-carboxylicacid: Solid-State Conformation and Intermolecular Interactions
A single-crystal X-ray diffraction analysis would provide the definitive solid-state structure of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid. This technique would allow for precise measurement of bond lengths, bond angles, and torsion angles. For analogous heterocyclic systems, X-ray crystallography has been invaluable in confirming molecular structures. nih.govmdpi.comresearchgate.netnih.gov
The analysis would reveal the planarity of the 1,2,3-thiadiazole (B1210528) ring. In the solid state, molecules of carboxylic acids often form hydrogen-bonded dimers, and it is highly probable that 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid would exhibit this behavior, with two molecules linked by hydrogen bonds between their carboxylic acid groups. Other potential intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and van der Waals forces involving the butyl chains, would also be identified, providing a comprehensive picture of the crystal packing.
Conformational Dynamics of the Butyl Side Chain and its Influence on Molecular Geometry
The n-butyl side chain is flexible and can adopt various conformations through rotation around its C-C single bonds. The most stable conformations of n-butane are the anti and gauche forms. slideshare.netunacademy.com In 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, the rotation around the C-C bonds of the butyl group would be influenced by steric interactions with the thiadiazole ring and the adjacent carboxylic acid group.
Tautomerism and Protomerism in this compound Systems
Tautomerism is a key consideration for many heterocyclic compounds. clockss.org While the provided structure is the most likely form, the 1,2,3-thiadiazole ring system can theoretically exist in different tautomeric forms depending on the position of a proton. For the parent 1,2,3-triazole, the 2H-tautomer is favored in aqueous solution. rsc.org In the case of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, annular tautomerism involving the N-H proton of the thiadiazole ring is possible, though the substitution pattern makes this less likely than in the unsubstituted ring.
Protomerism, which involves the protonation or deprotonation of the molecule, is also relevant. The carboxylic acid group is the most acidic site, and upon deprotonation, it would form a carboxylate anion. The nitrogen atoms of the thiadiazole ring are basic and can be protonated under acidic conditions. The specific site of protonation would depend on the relative basicities of the nitrogen atoms, which can be influenced by the electronic effects of the butyl and carboxylate substituents. Keto-enol tautomerism has also been observed in some thiadiazole derivatives, though it is less likely in this particular structure. mdpi.comnih.gov
Chiroptical Properties of Enantiomerically Pure this compound (if applicable)
Chiroptical properties, such as optical rotation and circular dichroism, are only exhibited by chiral molecules. 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, as named, is an achiral molecule because it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit chiroptical properties.
However, if a stereocenter were introduced into the butyl side chain, for example, by substitution to create a chiral carbon, then the resulting molecule would be chiral and could exist as a pair of enantiomers. In such a case, chiroptical techniques would be essential for distinguishing between the enantiomers and determining the absolute configuration of a stereocenter.
Chemical Reactivity, Derivatization, and Transformation Studies of 5 Butyl 1,2,3 Thiadiazole 4 Carboxylicacid
Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System Towards Electrophiles and Nucleophiles
The 1,2,3-thiadiazole ring is an electron-deficient heteroaromatic system. This electronic characteristic is a primary determinant of its reactivity. The carbon atoms within the ring, C4 and C5, possess a lower electron density compared to the nitrogen and sulfur heteroatoms. chemicalbook.com Consequently, the ring is generally resistant to electrophilic substitution at its carbon atoms. chemicalbook.comnih.gov Electrophilic attack, when it occurs, is more likely to happen at the ring's nitrogen atoms, leading to quaternization. chemicalbook.come-bookshelf.de
Conversely, the electron-deficient nature of the C4 and C5 positions makes them susceptible to nucleophilic attack. chemicalbook.comchemicalbook.com Studies on various 1,2,3-thiadiazole systems have shown that nucleophiles can readily displace leaving groups, such as halogens, from the ring. researchgate.net The C5 position is often cited as the preferential site for nucleophilic substitution due to its lower electron density. chemicalbook.com
Reactions with strong bases, a form of nucleophilic attack, can lead to ring cleavage rather than substitution. Treatment of 1,2,3-thiadiazoles with strong bases like organolithium compounds or potassium t-butoxide can cause the thiadiazole ring to open, accompanied by the evolution of nitrogen gas and the formation of an alkali-metal alkynethiolate. cdnsciencepub.com This reactivity highlights the sensitivity of the ring system to harsh nucleophilic or basic conditions.
| Reactant Type | Reactivity at Ring Carbons (C4/C5) | Reactivity at Ring Heteroatoms | Typical Outcome |
| Electrophiles | Low; generally resistant to attack | High; facile at nitrogen atoms | N-alkylation, N-acylation (Quaternization) |
| Nucleophiles | High; susceptible to attack | Low | Nucleophilic substitution (if a leaving group is present); Ring cleavage with strong bases |
Functional Group Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction, Decarboxylation)
The carboxylic acid group at the C4 position of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is amenable to a variety of standard organic transformations. These reactions allow for the synthesis of diverse derivatives while potentially maintaining the integrity of the thiadiazole core, provided that appropriate reaction conditions are chosen.
Esterification: The carboxylic acid can be readily converted to its corresponding esters. This is a common transformation for 1,2,3-thiadiazole-4-carboxylic acids and is typically achieved under standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst. The synthesis of various ethyl and methyl 1,2,3-thiadiazole-4-carboxylates has been documented. nih.gov
Amidation: Amide derivatives are accessible through the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. mdpi.com This two-step procedure has been successfully used to synthesize a wide range of 1,2,3-thiadiazole-4-carboxamides. mdpi.com
Reduction: The reduction of the carboxylic acid moiety is more complex due to the potential for interaction with the thiadiazole ring. While some reducing agents, like sodium borohydride, have been used to reduce ester groups on the thiadiazole ring to the corresponding alcohol, the ring itself can be sensitive. mdpi.com Attempted reductions of ethyl 1,2,3-thiadiazole-4-carboxylate with stronger reducing systems like samarium/iodine resulted not in the simple reduction of the ester but in an unexpected ring enlargement, yielding 1,2,5-trithiepan derivatives. nih.gov Many ordinary reducing agents may lead to decomposition of the thiadiazole ring or recovery of the starting material. nih.gov
Decarboxylation: The removal of the carboxylic acid group via decarboxylation is a known transformation for some heterocyclic carboxylic acids. For instance, the related 1,3,4-thiadiazole-2-carboxylic acid is known to be unstable and undergoes spontaneous decarboxylation. nih.gov While not directly reported for the 5-butyl-1,2,3-thiadiazole-4-carboxylic acid, this suggests that decarboxylation could potentially be induced, likely under thermal conditions.
| Transformation | Reagents/Conditions | Product | Notes |
| Esterification | Alcohol (e.g., EtOH, MeOH), Acid catalyst | 5-Butyl-1,2,3-thiadiazole-4-carboxylate ester | A common and straightforward reaction. |
| Amidation | 1. SOCl₂ or other activating agent2. Amine (R₂NH) | 5-Butyl-1,2,3-thiadiazole-4-carboxamide | A reliable method for creating amide libraries. mdpi.com |
| Reduction | NaBH₄ (on ester) | 5-Butyl-1,2,3-thiadiazole-4-methanol | Ring is sensitive; harsh reducing agents can cause ring cleavage or rearrangement. nih.gov |
| Decarboxylation | Heat (potentially) | 5-Butyl-1,2,3-thiadiazole | Plausible based on reactivity of related thiadiazole isomers. nih.gov |
Synthesis of Analogues and Derivatives of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid for Structure-Activity Relationship (SAR) Studies
The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are frequently synthesized to explore structure-activity relationships (SAR). mdpi.com Starting from 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, numerous analogues can be generated to probe the impact of different structural features on biological activity.
SAR studies on related mdpi.comnih.govnih.govthiadiazole benzylamides have shown that modifications at both the C4 and C5 positions significantly impact activity. nih.gov For example, in a series of necroptosis inhibitors, introducing branched alkyl groups such as isopropyl, cyclopropyl, and cyclobutyl at the 4-position enhanced activity, whereas a larger t-butyl group was detrimental. nih.gov This suggests that systematic variation of the butyl group at the C5 position of the target compound (e.g., replacing it with isobutyl, sec-butyl, t-butyl, or cycloalkyl groups) would be a critical part of an SAR study.
The carboxylic acid at C4 is a prime site for creating a library of derivatives. Conversion to a diverse set of amides and esters allows for the exploration of how changes in steric bulk, hydrogen bonding capacity, and lipophilicity in this region affect target binding. nih.govnih.gov
| Modification Site | Example Analogues/Derivatives | Rationale for SAR Study |
| C5-Position | - Varying alkyl chains (propyl, pentyl, isobutyl)- Cyclic groups (cyclobutyl, cyclopentyl)- Phenyl group | To determine the optimal size, shape, and lipophilicity of the C5 substituent for biological activity. nih.gov |
| C4-Position | - Esters (methyl, ethyl, benzyl)- Primary, secondary, and tertiary amides- Amides with substituted benzylamines nih.gov | To probe hydrogen bonding interactions and explore different pockets of a target binding site. |
| Combined | - 5-Cyclobutyl-1,2,3-thiadiazole-4-(N-benzyl)carboxamide- 5-Propyl-1,2,3-thiadiazole-4-carboxylic acid ethyl ester | To explore synergistic effects between the C4 and C5 substituents. |
Photochemical and Thermal Stability and Decomposition Pathways of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid
The 1,2,3-thiadiazole ring is known for its unique thermal and photochemical instability compared to its other thiadiazole isomers. e-bookshelf.de This reactivity stems from its ability to readily extrude molecular nitrogen (N₂).
Photochemical Decomposition: Upon irradiation with UV light, 1,2,3-thiadiazoles typically undergo cycloelimination to release N₂. This process generates a highly reactive 1,3-diradical intermediate. researchgate.net This diradical can then stabilize through several pathways, including ring-closure to form a transient thiirene, which can then rearrange or extrude a sulfur atom to yield an alkyne. e-bookshelf.dethieme-connect.de Therefore, the photochemical decomposition of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid would be expected to produce hex-2-yne-1-carboxylic acid as a potential product after loss of N₂ and S.
Thermal Decomposition: Heating 1,2,3-thiadiazoles also leads to the elimination of N₂, forming similar intermediates as in the photochemical pathway. thieme-connect.de The decomposition temperature varies depending on the substituents. Studies on related heterocyclic systems containing thiadiazole rings have shown thermal stability up to approximately 200–275°C. orientjchem.orgresearchgate.net For some 5-amino-1,2,3-thiadiazole derivatives, decomposition points have been observed in the 215–256°C range. google.com It is expected that 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid would exhibit thermal decomposition within a similar temperature range.
The decomposition pathway can also be influenced by the chemical environment. For example, some aryl-substituted 1,2,3-thiadiazoles have been observed to decompose even under mild basic conditions. researchgate.net
| Decomposition Method | Conditions | Key Intermediate | Potential Products |
| Photochemical | UV Irradiation | 1,3-Diradical, Thiirene | Alkyne (after loss of S), N₂ researchgate.netthieme-connect.de |
| Thermal | Heating (~200-275°C) | 1,3-Diradical, Thiirene | Alkyne, Thioketene, N₂, S thieme-connect.deorientjchem.org |
| Chemical | Strong Base | Ring-opened anion | Alkynethiolate, N₂ cdnsciencepub.com |
Theoretical and Computational Chemistry of 5 Butyl 1,2,3 Thiadiazole 4 Carboxylicacid
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, these calculations reveal the distribution of electrons and predict its chemical behavior. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. dergipark.org.trnih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of chemical reactivity. These descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.
In studies of related thiadiazole compounds, electronegative substituents have been shown to reduce the HOMO-LUMO energy gap, thereby increasing reactivity. dergipark.org.tr For 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, the butyl group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) would have competing effects on the electronic structure of the thiadiazole ring, which quantum chemical calculations can precisely quantify.
Table 1: Representative Frontier Molecular Orbital (FMO) Energies and Reactivity Descriptors for a Model Thiadiazole Compound Note: Data is illustrative and based on calculations for analogous thiadiazole structures.
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
| Electronegativity (χ) | 4.25 |
| Chemical Hardness (η) | 2.25 |
| Global Softness (S) | 0.44 |
| Electrophilicity Index (ω) | 4.01 |
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its spectroscopic properties. nih.gov By finding the minimum energy conformation, DFT calculations can provide precise data on bond lengths, bond angles, and dihedral angles for 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid.
Furthermore, DFT is widely used to predict various types of spectra, which can then be compared with experimental results to validate the computational model. dergipark.org.tr
Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of the molecule, corresponding to peaks in an IR spectrum. For the target molecule, this would allow for the identification of characteristic vibrations, such as the C=O stretch of the carboxylic acid, the C-H stretches of the butyl group, and the vibrations of the thiadiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). ucm.es These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. In studies of similar thiadiazole derivatives, a strong correlation (R ≈ 0.99) between theoretical and experimental 13C NMR results has been observed. dergipark.org.tr
Table 2: Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts (δ, ppm) for a Substituted 1,3,4-Thiadiazole Analog Note: This table illustrates the predictive power of DFT for spectroscopic analysis, based on data from a related compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| Thiadiazole C2 | 169.01 | 168.55 |
| Thiadiazole C5 | 162.90 | 162.41 |
| Aromatic C (ipso) | 135.94 | 135.23 |
| Aromatic C (ortho) | 129.19 | 128.87 |
| Aromatic C (meta) | 127.98 | 127.54 |
| Aromatic C (para) | 128.47 | 128.11 |
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of the butyl chain and the orientation of the carboxylic acid group in 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid. By simulating the molecule's movements over nanoseconds or longer, researchers can perform conformational sampling to identify the most populated and energetically favorable shapes the molecule adopts.
MD simulations are also crucial for understanding how a solvent, such as water, affects the molecule's structure and behavior. nih.govnih.gov The solvent can influence the conformation through hydrogen bonding and other intermolecular interactions. For the carboxylic acid group, MD simulations in an aqueous environment can model the dynamics of protonation/deprotonation and the formation of hydrogen bonds with water molecules, which are critical for its solubility and reactivity in biological systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Although a specific QSAR model for 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid may not be published, the principles can be readily applied to design improved analogs.
To build a QSAR model, researchers would synthesize a library of derivatives by modifying the butyl group (e.g., changing its length or branching) and the carboxylic acid (e.g., converting it to an ester or amide). The biological activity of these analogs would be measured, and various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated. The model would then identify which descriptors are most important for the desired activity, providing a roadmap for designing new, more potent compounds.
In Silico Prediction of Molecular Interactions and Potential Binding Sites in Biological Systems
In silico techniques, particularly molecular docking, are used to predict how a molecule like 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid might interact with a biological target, such as a protein or enzyme. ijprajournal.com Molecular docking algorithms place the molecule (the ligand) into the binding site of a protein (the receptor) and calculate a "docking score," which estimates the strength of the interaction. nih.gov
Studies on various thiadiazole derivatives have shown that the thiadiazole ring is often involved in crucial binding interactions. acs.orgmdpi.com These interactions can include:
Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, while the hydroxyl proton of the carboxylic acid can be a hydrogen bond donor.
Hydrophobic Interactions: The butyl chain is a nonpolar moiety that can form favorable hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.
π-π Stacking: The aromatic thiadiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. acs.org
By docking 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid into the active sites of various enzymes implicated in disease, researchers can generate hypotheses about its potential biological targets and mechanism of action. researchgate.net
Chemoinformatic Analysis of 1,2,3-Thiadiazole-4-carboxylic Acid Chemical Space
Chemoinformatics involves the analysis of large chemical datasets to understand the properties and potential of a chemical scaffold. An analysis of the 1,2,3-thiadiazole-4-carboxylic acid chemical space would involve evaluating its "drug-likeness" and its suitability as a core structure (pharmacophore) in medicinal chemistry.
Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. nih.gov These rules consider parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid and its simple derivatives generally fall within the ranges prescribed by these rules, making this scaffold a promising starting point for drug discovery.
The 1,2,3-thiadiazole (B1210528) ring is considered a bioisostere of other five-membered heterocycles, meaning it has similar physical and chemical properties that can allow it to substitute for other rings in known drugs to improve potency, selectivity, or pharmacokinetic properties. nih.gov The analysis of chemical databases reveals that the thiadiazole core is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, confirming its importance in the broader chemical space. mdpi.commdpi.com
Mechanistic Investigations of 5 Butyl 1,2,3 Thiadiazole 4 Carboxylicacid S Biological Interactions
Target Identification Methodologies for 5-Butyl-1,2,3-thiadiazole-4-carboxylicacid
Identifying the molecular targets of a compound is a critical first step in elucidating its mechanism of action. For a novel compound like 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, a multi-pronged approach would be necessary. Methodologies can be broadly categorized into direct and indirect approaches.
Direct Approaches:
Affinity Chromatography: This technique involves immobilizing the compound on a solid support to capture its binding partners from cell lysates.
Phage Display: Libraries of bacteriophages expressing a vast array of proteins can be screened for binding to the compound.
Yeast Three-Hybrid System: An adaptation of the yeast two-hybrid system, this method can identify proteins that bind to a small molecule.
Indirect Approaches:
Differential Gene Expression Analysis: Microarray or RNA-sequencing can reveal changes in gene expression in response to the compound, providing clues about the pathways it affects.
Proteomic Profiling: Techniques like 2D-gel electrophoresis or mass spectrometry-based methods can identify changes in protein expression or post-translational modifications.
Computational Target Prediction: In silico methods, such as reverse docking and pharmacophore modeling, can predict potential targets based on the compound's structure.
A hypothetical target identification workflow for 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid is presented in the table below.
| Methodology | Principle | Potential Application for 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid |
| Affinity Chromatography | Separation based on specific binding interactions. | Isolate and identify proteins from a cell lysate that directly bind to the compound. |
| Phage Display | Screening of a library of phage-displayed peptides or proteins for binding to the target molecule. | Identify peptide sequences or protein domains that have high affinity for the compound. |
| Differential Gene Expression | Comparison of gene expression profiles between treated and untreated cells. | Reveal cellular pathways perturbed by the compound, suggesting potential targets within those pathways. |
Molecular Mechanism of Action Elucidation at the Enzyme or Receptor Level
Once a potential target is identified, the next step is to characterize the molecular interactions. For enzyme targets, this involves studying inhibition kinetics. For receptor targets, binding assays are employed.
Enzyme Inhibition Kinetics:
Steady-State Kinetics: Experiments varying the substrate and inhibitor concentrations are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).
Pre-Steady-State Kinetics: These studies provide insights into the individual steps of the enzymatic reaction and how the inhibitor affects them.
Receptor Binding Assays:
Radioligand Binding Assays: A radiolabeled ligand with known affinity for the receptor is used to compete with the test compound, allowing for the determination of its binding affinity (Kᵢ or IC₅₀).
Surface Plasmon Resonance (SPR): This label-free technique measures the binding and dissociation of the compound to the immobilized receptor in real-time, providing kinetic data.
For instance, if 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid were found to target a specific kinase, a series of in vitro kinase assays would be performed to determine its IC₅₀ value and mode of inhibition.
Structure-Activity Relationships (SAR) from a Molecular Interaction Perspective
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. This involves systematically modifying the chemical structure and assessing the impact on its biological activity.
For 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, SAR exploration would involve modifications at three key positions:
The Butyl Group at Position 5: Varying the length and branching of the alkyl chain could influence hydrophobic interactions within the target's binding pocket.
The Carboxylic Acid at Position 4: This group is a potential hydrogen bond donor and acceptor. Esterification or amidation could probe the importance of this functional group for activity.
The Thiadiazole Ring: While generally considered a stable core, modifications to the ring itself, if synthetically feasible, could be explored.
A hypothetical SAR table for 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid derivatives is presented below.
| Compound | Modification | Hypothetical Activity | Rationale |
| 5-Propyl-1,2,3-thiadiazole-4-carboxylic acid | Shorter alkyl chain | Reduced | Weaker hydrophobic interactions. |
| 5-Pentyl-1,2,3-thiadiazole-4-carboxylic acid | Longer alkyl chain | Increased | Enhanced hydrophobic interactions. |
| Methyl 5-butyl-1,2,3-thiadiazole-4-carboxylate | Esterification of carboxylic acid | Reduced | Loss of a key hydrogen bonding interaction. |
Investigation of Cellular Pathway Modulation by this compound in In Vitro Models
To understand the compound's effect in a biological context, its impact on cellular pathways is investigated using in vitro models, such as cultured cell lines.
Commonly Used Techniques:
Western Blotting: To measure the expression levels and post-translational modifications of key proteins in a signaling pathway.
Reporter Gene Assays: To measure the activity of a specific transcription factor or signaling pathway.
Immunofluorescence Microscopy: To visualize the subcellular localization of proteins of interest.
For example, if the compound is hypothesized to be an anti-inflammatory agent, its effect on the NF-κB signaling pathway in lipopolysaccharide-stimulated macrophages could be assessed.
Preclinical Biological Screening Methodologies and Their Limitations
Before a compound can be considered for further development, it must undergo a battery of preclinical screening assays to evaluate its efficacy and potential liabilities.
Screening Assays:
In Vitro Efficacy Models: These assays are designed to test the compound's activity against its intended target in a cellular context.
Cytotoxicity Assays: To determine the compound's general toxicity to cells.
Pharmacokinetic Profiling: In vitro assays to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Limitations:
Lack of Physiological Relevance: In vitro models cannot fully recapitulate the complexity of a whole organism.
Off-Target Effects: A compound may exhibit activity in a screening assay due to off-target effects that are not present in a more complex biological system.
Poor Predictivity of In Vivo Efficacy: Success in preclinical screening does not always translate to efficacy in animal models or humans.
Computational Biology Approaches for Predicting and Understanding Ligand-Protein Interactions
Computational methods are invaluable tools for accelerating drug discovery and providing insights into ligand-protein interactions.
Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor. This can help to rationalize SAR data and guide the design of new analogs.
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the role of conformational changes.
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that treats the active site with high-level quantum mechanics and the rest of the protein with classical molecular mechanics, providing a more accurate description of the electronic interactions.
These computational approaches can be used to build a model of how 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid interacts with its putative target, which can then be used to design experiments to test the model's predictions.
Analytical and Spectroscopic Methodologies in Research on 5 Butyl 1,2,3 Thiadiazole 4 Carboxylicacid
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., High-Resolution Liquid Chromatography, Gas Chromatography-Mass Spectrometry)
Advanced chromatographic techniques are indispensable for the purity assessment and isolation of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid and its analogues. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes due to its high resolution and sensitivity. researchgate.net In a typical research setting, reversed-phase HPLC is employed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic solvent such as acetonitrile. researchgate.net Detection is commonly performed using a UV detector at the wavelength of maximum absorbance for the thiadiazole ring system. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) serves as another powerful technique, particularly for the analysis of volatile or derivatized analogues. For instance, in the study of related thiadiazole metabolites, GC with sulphur-selective detection has been utilized, highlighting the technique's specificity for sulfur-containing compounds. nih.gov The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the specific analogue being analyzed.
Table 1: Illustrative Chromatographic Conditions for Thiadiazole Derivative Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 silica (B1680970) gel | Acetonitrile/Acetate Buffer | UV-Vis | Purity assessment and isolation researchgate.net |
| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometer | Identification of volatile analogues and metabolites nih.gov |
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Settings
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the definitive structural confirmation of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid and the identification of its metabolites. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. mdpi.com A common observation in the mass spectra of 1,2,3-thiadiazole (B1210528) derivatives is the elimination of a nitrogen molecule (N₂) from the molecular ion, which is a characteristic fragmentation pathway for this heterocyclic system. mdpi.comrsc.org
In metabolite identification studies, HRMS coupled with liquid chromatography (LC-HRMS) allows for the separation of complex biological mixtures and the subsequent identification of metabolites based on their accurate mass and fragmentation patterns. For example, research on the metabolism of etridiazole, a 1,2,4-thiadiazole, led to the identification of a carboxylic acid metabolite, demonstrating the utility of these techniques in tracking the biotransformation of thiadiazole-based compounds. nih.gov Tandem mass spectrometry (MS/MS) experiments are often employed to further elucidate the structure of fragment ions, providing greater confidence in metabolite identification. mdpi.com
Table 2: Key High-Resolution Mass Spectrometry Data for 1,2,3-Thiadiazole Analysis
| Parameter | Information Provided | Significance in Research |
| Accurate Mass Measurement | Elemental composition of the molecular ion. | Confirms the chemical formula of the synthesized compound. mdpi.com |
| Fragmentation Pattern (MS/MS) | Structural information about the molecule. | Elucidates the connectivity of atoms and identifies functional groups. mdpi.com |
| Characteristic Neutral Loss | Loss of N₂ is typical for 1,2,3-thiadiazoles. | Provides evidence for the presence of the 1,2,3-thiadiazole ring. mdpi.comrsc.org |
Hyphenated Techniques for Complex Mixture Analysis Involving 5-Butyl-1,2,3-thiadiazole-4-carboxylicacid
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid in complex mixtures. springernature.comnih.gov The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly powerful, offering both separation of components and their structural identification. ajpaonline.comnih.gov This is invaluable in metabolomic studies or when analyzing reaction mixtures containing multiple products and byproducts. nih.gov
Other relevant hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR), and Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR). nih.govajpaonline.comnih.gov Each of these techniques provides a different layer of information. For instance, LC-NMR can provide detailed structural information of the separated compounds in solution, which is complementary to the gas-phase information from MS. nih.gov The choice of the appropriate hyphenated technique is dictated by the complexity of the sample and the specific analytical question being addressed. ijnrd.org
Spectroscopic Methods for Monitoring Chemical Reactions and Biological Interactions In Vitro
Spectroscopic methods are fundamental for monitoring the synthesis of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid and for studying its interactions with biological molecules in vitro.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized thiadiazole derivatives. nih.govnih.gov The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecular structure. NMR can also be used to monitor the progress of a chemical reaction by observing the disappearance of reactant signals and the appearance of product signals over time. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule. nih.govqu.edu.iq For 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the thiadiazole ring would be expected.
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is useful for monitoring reactions that involve a change in chromophores. The electronic transitions within the thiadiazole ring system give rise to characteristic absorption bands. semanticscholar.org Changes in the UV-Vis spectrum can indicate the formation of the thiadiazole ring during synthesis or its interaction with biological macromolecules like proteins or DNA. nih.gov It can also be used for quantitative analysis. scirp.orgresearchgate.net
Fluorescence Spectroscopy : Some thiadiazole derivatives exhibit fluorescence, which can be a sensitive probe for their local environment. nih.gov Changes in fluorescence intensity or wavelength can be used to study binding interactions with biomolecules in vitro. nih.gov
Microscopic Techniques for Subcellular Localization Studies in Research Models
To understand the mechanism of action of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid at a cellular level, microscopic techniques are employed to determine its subcellular localization. Confocal laser scanning microscopy is a powerful tool for this purpose. mdpi.com By labeling the compound with a fluorescent tag or by utilizing its intrinsic fluorescence, its distribution within different cellular organelles can be visualized.
In a typical experiment, cells are incubated with the thiadiazole compound and then co-stained with fluorescent dyes that specifically label organelles such as the mitochondria, lysosomes, or nucleus. mdpi.com By overlaying the images from the compound and the organelle-specific dyes, colocalization can be assessed, providing insights into the potential cellular targets of the compound. mdpi.com This information is critical for elucidating its biological activity in research models. mdpi.com
Future Research Directions and Unexplored Avenues for 5 Butyl 1,2,3 Thiadiazole 4 Carboxylicacid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,3-thiadiazoles, such as 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, traditionally relies on methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. researchgate.net While effective, these methods can present environmental and safety challenges. Future research should prioritize the development of more sustainable and efficient synthetic routes.
Key areas for investigation include:
Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve microwave-assisted synthesis or flow chemistry techniques, which can offer improved yields and reduced reaction times.
Catalytic Methods: Investigating novel catalytic systems, such as metal-based or organocatalysts, to facilitate the cyclization reaction under milder conditions and with higher atom economy.
Exploration of Advanced Derivatization Strategies for Enhanced Molecular Diversity
To fully explore the potential of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid, a diverse library of derivatives needs to be synthesized and evaluated. The carboxylic acid group at the 4-position and the butyl group at the 5-position offer key sites for chemical modification.
Future derivatization strategies could focus on:
Amide and Ester Formation: The carboxylic acid moiety can be readily converted into a wide range of amides and esters. This would allow for the introduction of various functional groups, influencing the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are known to significantly impact biological activity.
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, could lead to derivatives with improved metabolic stability and pharmacokinetic profiles.
Modifications of the Butyl Group: While the butyl group provides a lipophilic character, exploring variations in its length and branching, or introducing unsaturation or cyclic moieties, could fine-tune the compound's interaction with biological targets.
Introduction of Pharmacophoric Moieties: Incorporating known pharmacophores, such as other heterocyclic rings or specific functional groups with established biological activity, could lead to hybrid molecules with enhanced potency or novel mechanisms of action. For instance, combining the 1,2,3-thiadiazole (B1210528) core with moieties known for antimicrobial or anticancer effects is a promising avenue. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Rational Design and Prediction
The integration of computational tools can significantly accelerate the drug discovery and development process. Artificial intelligence (AI) and machine learning (ML) models can be employed to rationally design novel derivatives of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid with desired properties.
Future applications in this area include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual derivatives based on their chemical structures. This would enable the prioritization of synthetic targets with the highest probability of success.
De Novo Drug Design: Utilizing generative AI models to design novel molecules based on the 1,2,3-thiadiazole scaffold that are optimized for specific biological targets.
ADMET Prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery process.
Deeper Elucidation of Molecular Interaction Profiles and Specificity with Biological Targets
While the broader class of thiadiazoles has been associated with various biological activities, including antimicrobial and anticancer effects, the specific molecular targets of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid remain to be identified. nih.govsysrevpharm.org
Future research should focus on:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes with which the compound and its derivatives interact.
Structural Biology Studies: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This would provide detailed insights into the molecular interactions driving binding and activity.
Computational Docking and Molecular Dynamics Simulations: Utilizing computational methods to model the binding of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid and its analogs to potential biological targets, helping to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. acs.org
Potential for Applications in Materials Science and Nanotechnology
The unique electronic and structural properties of heterocyclic compounds like 1,2,3-thiadiazoles suggest potential applications beyond medicine. Future research could explore the utility of 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid and its derivatives in materials science and nanotechnology.
Potential areas of exploration include:
Organic Electronics: Investigating the use of these compounds as building blocks for organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices. The thiadiazole ring can act as an electron-accepting unit, which is a desirable property in these applications.
Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal surfaces, suggesting potential as corrosion inhibitors for various metals and alloys.
Functional Polymers: Incorporating the 5-Butyl-1,2,3-thiadiazole-4-carboxylic acid moiety into polymer backbones or as pendant groups to create functional materials with tailored optical, electronic, or thermal properties.
Development of Advanced Methodologies for Investigating Compound-Target Dynamics
Understanding the dynamic nature of compound-target interactions is crucial for optimizing drug efficacy and minimizing off-target effects. Future research should leverage advanced biophysical and analytical techniques to study the kinetics and thermodynamics of binding.
Advanced methodologies to be explored include:
Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the compound with its biological target in real-time.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, providing insights into the driving forces of the interaction.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): To probe conformational changes in the target protein upon compound binding, identifying regions of interaction and allosteric effects.
Q & A
Q. What established synthetic routes are available for 5-butyl-1,2,3-thiadiazole-4-carboxylic acid, and how do their yields and limitations compare?
The Hurd–Mori reaction is a primary method for synthesizing 1,2,3-thiadiazole-4-carboxylic acids. This involves reacting hydrazone derivatives with thionyl chloride (SOCl₂). For the 5-butyl-substituted variant, the hydrazone precursor must incorporate a butyl group. Yields (~53% for unsubstituted analogs) may decrease due to steric effects, necessitating optimization of reaction conditions (e.g., temperature, solvent, and stoichiometry). By-products like oxadiazine derivatives may form, requiring purification via recrystallization or chromatography .
Q. Which spectroscopic techniques are most effective for characterizing 5-butyl-1,2,3-thiadiazole-4-carboxylic acid?
- NMR (¹H/¹³C): Confirms the butyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and thiadiazole ring protons (δ ~8–9 ppm).
- IR: Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- Mass spectrometry (HRMS): Validates molecular weight (C₈H₁₂N₂O₂S: theoretical 200.06 g/mol).
- HPLC: Assesses purity (>97% recommended for biological assays) .
Q. How does the butyl group influence the compound’s physicochemical properties?
The butyl substituent increases lipophilicity, raising the logP value (predicted ~2.1 vs. ~0.5 for unsubstituted analogs). This enhances membrane permeability but reduces aqueous solubility, necessitating solvents like DMSO for in vitro studies. Octanol-water partition experiments and Hansen solubility parameters can quantify these effects .
Q. What safety protocols are critical when handling 5-butyl-1,2,3-thiadiazole-4-carboxylic acid?
Q. What impurities commonly arise during synthesis, and how are they resolved?
Unreacted hydrazones or oxidized by-products (e.g., sulfoxides) may form. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Column chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) isolates the pure product .
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of the butyl substituent on reactivity?
Density functional theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential maps. The butyl group’s electron-donating inductive effect stabilizes the thiadiazole ring, favoring electrophilic substitution at the 5-position. Molecular docking predicts binding modes to biological targets (e.g., HAO1 enzyme) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols:
Q. How is the compound’s stability evaluated under varying storage conditions?
Accelerated stability testing (per ICH Q1A guidelines):
- Thermal: 40°C/75% RH for 6 months.
- Photolytic: Expose to UV-Vis light (ICH Option 2).
- Hydrolytic: Test in buffers (pH 1–13). Monitor degradation via HPLC and NMR .
Q. What methodologies study its interactions with biological targets?
Q. How is ecotoxicity assessed for safe disposal?
Follow EPA guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
